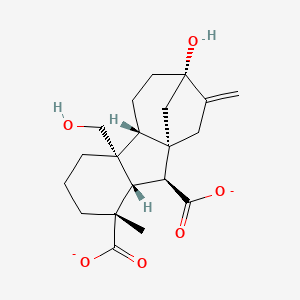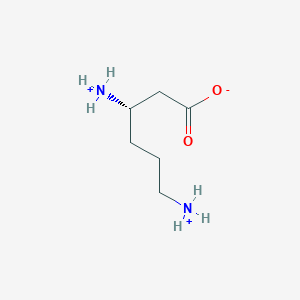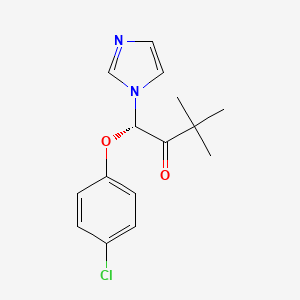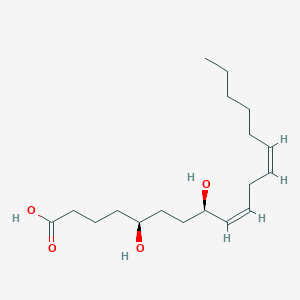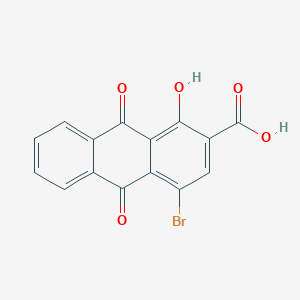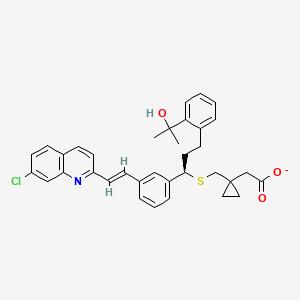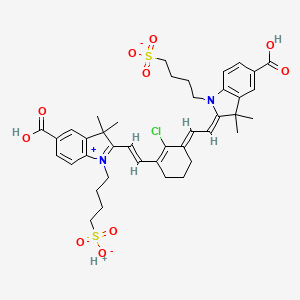
NIR-820 dye
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIR-820 dye is a cyanine dye. It has a role as a fluorochrome.
Aplicaciones Científicas De Investigación
Photothermal Therapy of Cancer
NIR-820 dye, encapsulated within biocompatible polymeric nanoparticles, demonstrates potential in cancer theranostics. This encapsulation improves water stability and biological distribution, allowing for effective photothermal therapy against cancer cells like breast cancer cells (MCF-7) upon NIR laser excitation (Marasini & Aryal, 2022).
Bioimaging Applications
NIR-820 dye, functionalized with polymers and iron oxide magnetic nanoparticles, offers significant advancements in bioimaging. This combination facilitates both optical and magnetic resonance imaging, demonstrating potential utility in direct labeling of cancerous cells and contrast enhancement in magnetic resonance imaging of murine models (Yen et al., 2013).
Vascular Visualization and Fungal Detection in Plants
NIR-820 dye is effective in visualizing vascular structures and detecting fungal pathogens in plants. This application benefits from the distinct emission peaks of NIR-820 in NIR-Ia and NIR-Ib windows, allowing for detailed imaging and differentiation of fungal pathogens (Deng et al., 2018).
NIR-II Fluorescence Cerebrovascular Imaging and Photothermal Therapy
IR-820 dye demonstrates considerable NIR-II fluorescence intensity, making it suitable for in vivo cerebrovascular functional imaging and photothermal therapy of subcutaneous tumors. This application is significant in the theranostic approach for cerebrovascular diseases and malignancies (Feng et al., 2019).
Drug Delivery System Comparison
NIR-820 dye's properties were compared with hollow mesoporous carbon as a NIR absorbing drug carrier in chemo-photothermal therapy. This comparison highlighted the advantages and differences in heat generation properties and thermal stability under NIR laser irradiation (Zhao et al., 2017).
Two-Photon Photodynamic Therapy and In Vivo Functional Imaging
NIR-820 dye encapsulated in organically modified silica nanoparticles has been utilized for two-photon imaging and NIR imaging in biophotonics research. This application is essential in disease diagnosis and clinical therapies (Qian et al., 2012).
NIR Imaging and Photodynamic Therapy
NIR-820 dye, as part of theranostic polymeric nanoparticles, shows promise in NIR imaging and photodynamic therapy. This approach is particularly beneficial in treating diseases like cancer, leveraging NIR dyes' advantages in stability, specificity, and sensitivity (Sarcan et al., 2018).
Tumor Imaging and Therapies
NIR-820 dye has seen applications in tumor-specific imaging, photothermal, and photodynamic therapies. This multifaceted use in tumor research demonstrates NIR dyes' success in diagnostics and therapeutic applications (Yuan et al., 2013).
Endolysosomal Escape in Keratinocytes
IR-820 dye, combined with soybean phosphatides-based nanoparticles, allows for NIR-triggered release and endolysosomal escape in HaCaT keratinocytes. This application highlights the potential for higher bioavailability of cytosolic drugs using NIR triggerability (Homsirikamol et al., 2020).
Tumor Diagnosis with NIR Fluorescent Probes
NIR-820 dye, modified with deoxyglucose derivatives, has been used as a fluorescent probe for tumor diagnosis. This approach utilizes the elevated glycolysis rate in malignant neoplasms for effective in vivo imaging and tumor targeting (Sun et al., 2017).
Propiedades
Nombre del producto |
NIR-820 dye |
|---|---|
Fórmula molecular |
C40H47ClN2O10S2 |
Peso molecular |
815.4 g/mol |
Nombre IUPAC |
4-[(2Z)-5-carboxy-2-[(2E)-2-[3-[(E)-2-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate;hydron |
InChI |
InChI=1S/C40H47ClN2O10S2/c1-39(2)30-24-28(37(44)45)12-16-32(30)42(20-5-7-22-54(48,49)50)34(39)18-14-26-10-9-11-27(36(26)41)15-19-35-40(3,4)31-25-29(38(46)47)13-17-33(31)43(35)21-6-8-23-55(51,52)53/h12-19,24-25H,5-11,20-23H2,1-4H3,(H3-,44,45,46,47,48,49,50,51,52,53) |
Clave InChI |
HJEIDWZAADEXGG-UHFFFAOYSA-N |
SMILES isomérico |
[H+].CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)C(=O)O)(C)C)/CCC3)Cl)CCCCS(=O)(=O)[O-])C |
SMILES canónico |
[H+].CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)C(=O)O)(C)C)CCC3)Cl)CCCCS(=O)(=O)[O-])C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




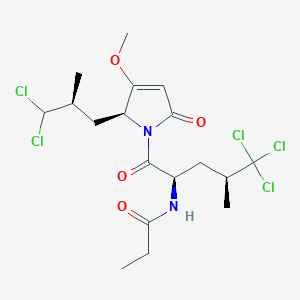
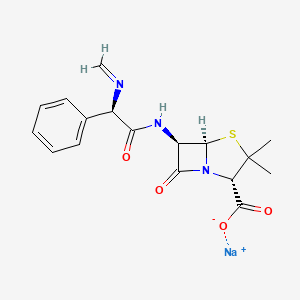

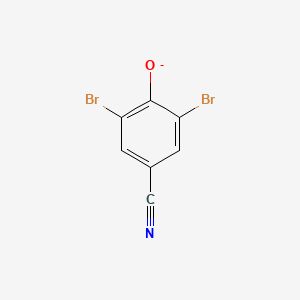
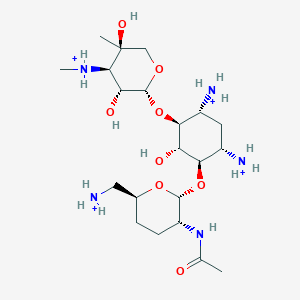
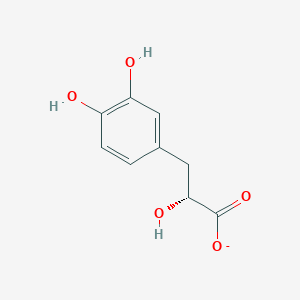
![3-(5-Carboxypentanoyl)-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1264909.png)
